molecular formula C13H14ClNS B15291460 4-(Thiophen-3-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride

4-(Thiophen-3-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride

Cat. No.: B15291460
M. Wt: 251.78 g/mol
InChI Key: AGSYPROBAULJKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Thiophen-3-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride is a compound that belongs to the class of heterocyclic organic compounds It features a thiophene ring fused to a tetrahydroisoquinoline moiety, which is further stabilized as a hydrochloride salt

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Thiophen-3-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves the following steps:

    Lithiation of 3-bromothiophene: This step is carried out using n-butyllithium at low temperatures (around -78°C) to form the lithiated intermediate.

    Addition of Elemental Sulfur: The lithiated intermediate reacts with elemental sulfur to form the thiophene ring.

    Formation of the Isoquinoline Moiety: The thiophene intermediate is then reacted with a suitable precursor to form the tetrahydroisoquinoline structure.

    Hydrochloride Salt Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-(Thiophen-3-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The tetrahydroisoquinoline moiety can be reduced to form dihydroisoquinoline derivatives.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, alkyl halides, and various nucleophiles can be employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydroisoquinoline derivatives.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

4-(Thiophen-3-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of 4-(Thiophen-3-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with specific molecular targets and pathways. The thiophene ring can participate in π-π interactions, while the tetrahydroisoquinoline moiety can interact with various receptors and enzymes. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds like 2-substituted thiophenes and 3-substituted thiophenes.

    Isoquinoline Derivatives: Compounds such as tetrahydroisoquinoline and dihydroisoquinoline derivatives.

Uniqueness

4-(Thiophen-3-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride is unique due to the combination of the thiophene and tetrahydroisoquinoline moieties. This dual functionality provides a versatile platform for various chemical modifications and applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C13H14ClNS

Molecular Weight

251.78 g/mol

IUPAC Name

4-thiophen-3-yl-1,2,3,4-tetrahydroisoquinoline;hydrochloride

InChI

InChI=1S/C13H13NS.ClH/c1-2-4-12-10(3-1)7-14-8-13(12)11-5-6-15-9-11;/h1-6,9,13-14H,7-8H2;1H

InChI Key

AGSYPROBAULJKG-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=CC=CC=C2CN1)C3=CSC=C3.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.